molecular formula C12H16N2O2S B2633796 1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one CAS No. 2199902-00-4

1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one

Cat. No. B2633796
CAS RN: 2199902-00-4
M. Wt: 252.33
InChI Key: WGIZQQSCWKFTKX-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one” is a chemical compound with the molecular formula C12H16N2O2S . It has a molecular weight of 252.33.

Scientific Research Applications

Ring-Opening Reactions

1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one may be involved in ring-opening reactions, similar to other cyclopropane derivatives. For instance, trans-2-Aroyl-3-aryl-cyclopropane-1,1-dicarboxylates, when treated with hydrazines, undergo a nucleophilic ring-opening reaction forming dihydropyrazoles or cyclopropane-fused pyridazinones with complete regio- and diastereoselectivity (Sathishkannan et al., 2017).

Synthesis of Dihydropyrazolones

Similarly, 4-(1H-[1,2,4]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one, a compound structurally related to 1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one, was synthesized via ring-switching hydrazinolysis, demonstrating the potential versatility of these compounds in synthesizing diverse structures (Holota et al., 2018).

Cascade Reactions Involving Cyclopropanes

Cyclopropyl derivatives are also known to be involved in cascade reactions, like the synthesis of 5,6-dihydropyran-2-ones from cyclopropyl aryl ketones and alpha-ketoesters, indicating the potential of 1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one in complex reaction pathways (Yang & Shi, 2005).

Cycloaddition Reactions

Cyclopropyl groups are reactive sites in 1,3-dipolar cycloaddition reactions, which are useful for synthesizing biologically relevant compounds, highlighting the potential of cyclopropyl derivatives in medicinal chemistry and drug design (Filatov et al., 2019).

properties

IUPAC Name

1-cyclopropyl-3-(thian-4-yloxy)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-12-11(16-10-3-7-17-8-4-10)13-5-6-14(12)9-1-2-9/h5-6,9-10H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIZQQSCWKFTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C(C2=O)OC3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one

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